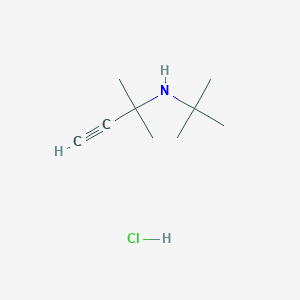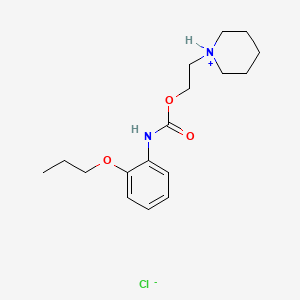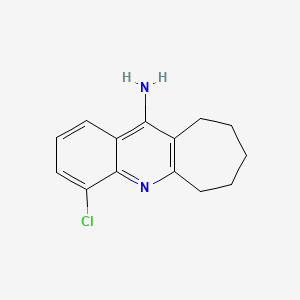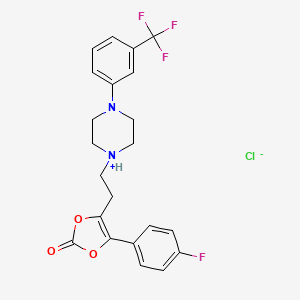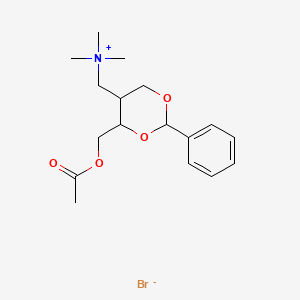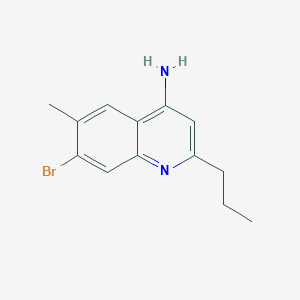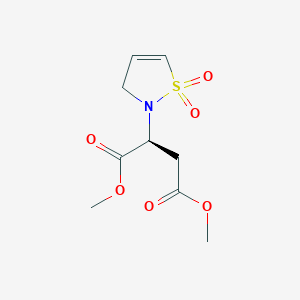
Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- is a complex organic compound with significant potential in various scientific fields. This compound features a butanedioic acid backbone with an isothiazolyl group and two methyl ester groups. The (2S) configuration indicates the specific stereochemistry of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- typically involves the reaction of butanedioic acid derivatives with isothiazole compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isothiazolyl group.
Substitution: The ester groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- involves its interaction with specific molecular targets. The isothiazolyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanedioic acid,2-(3,4-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-, 1,4-dimethyl ester, (2S)-
- Butanedioic acid,2-(3,6-dihydro-1,1-dioxido-2H-1,2-thiazin-2-yl)-, 1,4-dimethyl ester, (2S)-
Uniqueness
Butanedioic acid,2-(1,1-dioxido-2(3H)-isothiazolyl)-, 1,4-dimethyl ester, (2S)- is unique due to its specific stereochemistry and the presence of the isothiazolyl group. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H13NO6S |
|---|---|
Poids moléculaire |
263.27 g/mol |
Nom IUPAC |
dimethyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)butanedioate |
InChI |
InChI=1S/C9H13NO6S/c1-15-8(11)6-7(9(12)16-2)10-4-3-5-17(10,13)14/h3,5,7H,4,6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
SAXLQINIGHPVEL-ZETCQYMHSA-N |
SMILES isomérique |
COC(=O)C[C@@H](C(=O)OC)N1CC=CS1(=O)=O |
SMILES canonique |
COC(=O)CC(C(=O)OC)N1CC=CS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


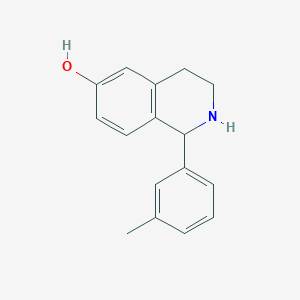

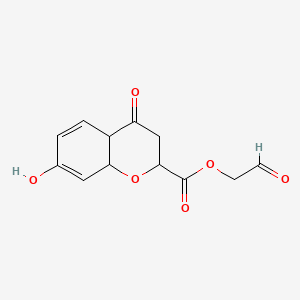
![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
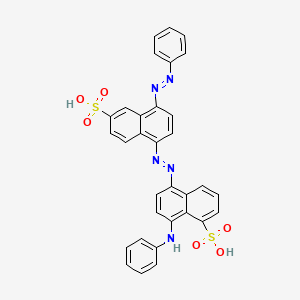
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)

